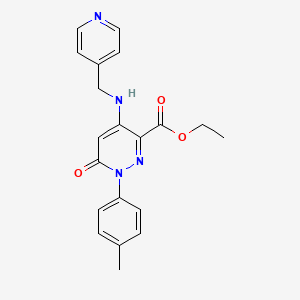

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a unique substitution pattern: a pyridin-4-ylmethylamino group at position 4, a p-tolyl (4-methylphenyl) substituent at position 1, and an ethyl ester at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations, as seen in analogous pyridazine derivatives .

Key structural features include:

- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capabilities.

- Pyridin-4-ylmethylamino substituent: Introduces a basic nitrogen atom and a planar pyridine ring, which may interact with receptor residues via π-π stacking or hydrogen bonding.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-8-10-21-11-9-15)12-18(25)24(23-19)16-6-4-14(2)5-7-16/h4-12,22H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSHYFINRZGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones, the pyridazine ring is formed through cyclization reactions.

Functional Group Modifications: Introduction of the pyridin-4-ylmethyl and p-tolyl groups through nucleophilic substitution or coupling reactions.

Esterification: The carboxylate group is introduced via esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridazine Derivatives

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., 4-OH-phenyl in 12d) correlate with higher yields (95%), likely due to stabilized intermediates .

- Bulky or electron-withdrawing groups (e.g., CF3 in 12c, 12g) reduce yields (40–52%), possibly due to steric hindrance or destabilization of reactive intermediates .

Melting Points :

- Polar substituents (e.g., -OH in 12d) increase melting points (220–223°C), reflecting stronger intermolecular hydrogen bonding .

- Halogenated analogs (e.g., 12b, 12f) exhibit moderate melting points (109–183°C), influenced by halogen size and polarity .

Biological Activity: Pyridazine derivatives with cyano and methyl groups (e.g., 12b–12g) show adenosine A1 receptor antagonism or allosteric modulation, with potency influenced by substituent electronic profiles . The target compound’s pyridin-4-ylmethylamino group may enhance receptor binding via additional hydrogen-bonding or π-interactions compared to cyano/methyl analogs .

Physicochemical and Pharmacokinetic Differences

- Solubility: The pyridin-4-ylmethylamino group introduces basicity (pKa ~8–10), enhancing water solubility at physiological pH relative to non-ionizable CF3 or cyano groups .

- Metabolic Stability: CF3-containing analogs (12c, 12g) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s amino group could be susceptible to N-dealkylation .

Patent Landscape and Industrial Relevance

- Derivatives with trifluoromethyl groups (e.g., ) are prioritized in patents for their metabolic stability and electronic effects.

Q & A

Q. What are the established synthetic protocols for this compound?

Methodological Answer: Synthesis involves multi-step routes, including:

- Step 1: Tosylation of a pyridazine precursor using TsCl in pyridine at 0–25°C to introduce a leaving group .

- Step 2: Nucleophilic substitution with pyridin-4-ylmethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3: Esterification under reflux conditions (e.g., ethanol/H₂SO₄) to stabilize the carboxylate group . Key Considerations: Optimize reaction time and temperature to avoid side products. Use TLC/HPLC for progress monitoring.

Table 1: Example Synthetic Conditions

| Step | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Tosylation | TsCl, pyridine, 0–25°C | |

| 2 | Substitution | Pyridin-4-ylmethylamine, DMF, 80°C | |

| 3 | Esterification | Ethanol, H₂SO₄, reflux |

Q. Which analytical techniques confirm the compound’s structure?

Methodological Answer:

Q. What are common chemical transformations for this compound?

Methodological Answer:

- Substitution: Replace the tosyloxy group with nucleophiles (e.g., thiols) using K₂CO₃ in acetone .

- Reduction: Convert the ester to an alcohol with LiAlH₄ in dry THF .

- Oxidation: Transform the dihydropyridazine ring to pyridazine using MnO₂ in dichloromethane .

Q. How are physicochemical properties (e.g., solubility) determined?

Methodological Answer:

- Solubility: Test in DMSO, ethanol, and water via the shake-flask method; record saturation points .

- Stability: Incubate at 25°C/60% RH for 1 month; monitor degradation via HPLC .

- logP: Determine via reverse-phase HPLC using a C18 column and isocratic elution .

Advanced Questions

Q. How can substitution reactions be optimized for higher yields?

Methodological Answer:

- Solvent Screening: Compare DMF (high polarity) vs. THF (low polarity) to enhance nucleophilicity .

- Microwave Assistance: Reduce reaction time (30 minutes vs. 24 hours) at 100°C .

- Base Selection: Use DBU instead of Et₃N to improve deprotonation efficiency .

Q. What mechanistic insights explain regioselectivity in reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps .

- DFT Calculations: Model transition states to predict electron-deficient sites (e.g., C4 position) .

- Cross-Validation: Compare experimental outcomes with computational predictions .

Q. How to establish structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

- Reproducibility Checks: Standardize cell lines (e.g., ATCC-certified), passage numbers, and DMSO concentrations (<0.1%) .

- Purity Validation: Require ≥95% HPLC purity; test for residual solvents (GC-MS) .

- Orthogonal Assays: Confirm apoptosis via flow cytometry (Annexin V) and Western blot (caspase-3) .

Q. What computational strategies predict target interactions?

Methodological Answer:

Q. How does this compound’s reactivity compare to analogs?

Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., p-tolyl σ = -0.17) with reaction rates .

- Comparative Kinetics: Measure substitution rates in analogs with electron-withdrawing (NO₂) vs. donating (OCH₃) groups .

- Thermodynamic Studies: Use DSC to compare thermal stability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.